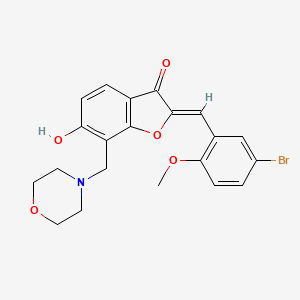

(Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a halogenated benzofuran derivative characterized by a bromo-substituted benzylidene moiety, a hydroxy group at position 6, and a morpholinomethyl substituent at position 5. Benzofuran derivatives are widely studied for their diverse biological activities, including cytotoxicity, antifungal, and antibacterial properties .

Properties

IUPAC Name |

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO5/c1-26-18-5-2-14(22)10-13(18)11-19-20(25)15-3-4-17(24)16(21(15)28-19)12-23-6-8-27-9-7-23/h2-5,10-11,24H,6-9,12H2,1H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPSMDNLPSWLCM-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their significant biological activities, including cytotoxicity , antioxidant properties , and effects against various diseases such as cancer and inflammation. The structural modifications in these compounds often influence their pharmacological profiles, making them valuable in medicinal chemistry .

1. Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. For instance, the compound mentioned has been evaluated for its cytotoxic effects against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The compound’s IC50 values were determined using the MTT assay, showing promising results compared to standard drugs like doxorubicin .

The mechanism by which (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one exerts its anticancer effects involves the induction of apoptosis through the generation of reactive oxygen species (ROS). Studies have shown that this compound increases ROS levels in cancer cells, leading to mitochondrial dysfunction and activation of caspases, which are critical for apoptosis .

3. Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity. It effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential in managing chronic inflammatory conditions .

Case Study 1: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxicity of various benzofuran derivatives, including our compound, used different concentrations to assess cell viability over 72 hours. The results indicated that the compound significantly inhibited cell growth in both A-549 and HeLa cell lines, with morphological changes observed under microscopy.

Case Study 2: Mechanistic Insights

Another investigation utilized flow cytometry to analyze apoptosis induction by the compound. The results revealed a marked increase in apoptotic cells after treatment with the compound compared to controls, confirming its role in promoting cell death through ROS-mediated pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, particularly in targeting specific cancer cell lines.

Case Study: In Vitro Activity

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer).

- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways. Molecular docking studies suggest strong interactions with key proteins involved in cell proliferation and survival, such as extracellular signal-regulated kinase 2 and fibroblast growth factor receptor 2 .

| Cell Line | IC50 Value (nM) | Activity |

|---|---|---|

| A-549 | 45 | Moderate Inhibitor |

| HeLa | 30 | Potent Inhibitor |

Enzyme Inhibition Studies

The compound has also shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been tested for its inhibitory effects on alkaline phosphatases, which are often overexpressed in tumors .

Mechanism Insights

- Inhibition of Alkaline Phosphatases : The structure allows for selective binding to the active site of alkaline phosphatases, leading to decreased enzyme activity.

- Potential as a Therapeutic Agent : Given its ability to inhibit tumor-associated enzymes, this compound could be further developed into a therapeutic agent for cancer treatment.

Synthesis and Characterization

The synthesis of (Z)-2-(5-bromo-2-methoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves:

Chemical Reactions Analysis

Hydroxy Group Reactivity

| Reaction | Conditions | Product |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 6-Methoxy derivative |

| Acetylation | Ac₂O, pyridine, RT | 6-Acetoxy derivative |

Morpholinomethyl Group Stability

The morpholinomethyl side chain at position 7 resists hydrolysis under acidic/basic conditions (pH 2–12) but undergoes cleavage with HBr/AcOH (reflux, 6 h).

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzofuran core and electron-withdrawing bromo substituent direct EAS reactions. Nitration and sulfonation occur regioselectively at position 4 of the benzofuran ring .

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative |

| Sulfonation | H₂SO₄, SO₃, 60°C | 4-Sulfo derivative |

Catalytic Cross-Coupling Reactions

The bromo substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings .

| Reaction | Catalyst System | Application |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated analogs |

Redox Reactions

The keto group at position 3 is reducible to a secondary alcohol using NaBH₄ or LiAlH₄. Conversely, the hydroxy group at position 6 oxidizes to a quinone under strong oxidants .

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | 3-Hydroxybenzofuran |

| Oxidation | DDQ, CH₂Cl₂, RT | 6-Oxo derivative (quinone) |

Stability and Degradation

The compound is stable in aprotic solvents (e.g., DMSO, DMF) but degrades in aqueous acidic/basic media via hydrolysis of the morpholinomethyl group or benzylidene bond .

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1 (HCl) | Cleavage of morpholinomethyl group | 2–4 h |

| pH 13 (NaOH) | Hydrolysis of benzylidene bond | 1–2 h |

Crystallographic and Mechanistic Insights

X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxy group (O-H) and the carbonyl oxygen (C=O), stabilizing the Z-configuration . This interaction also reduces susceptibility to thermal isomerization (<5% E-isomer at 100°C) .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

Brominated benzofurans are notable for their bioactivity. For example:

- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4) : Exhibits significant cytotoxicity against human cancer cell lines .

- Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5): Combines cytotoxicity with antifungal activity .

Key Comparison: The target compound shares a bromo group at position 5 and a methoxy group at position 2, similar to Compounds 4 and 3. However, the morpholinomethyl group at position 7 distinguishes it from these analogs. Brominated derivatives generally exhibit lower cytotoxicity compared to non-brominated precursors, suggesting that bromine may reduce off-target toxicity while retaining efficacy .

Table 1: Cytotoxic and Antifungal Brominated Benzofurans

Role of Nitrogen-Containing Substituents

The morpholinomethyl group at position 7 in the target compound contrasts with other nitrogen-containing substituents in analogs:

- Piperazinylmethyl Derivatives : A related benzofuran, (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one , is a potent PIM1 kinase inhibitor (IC₅₀ = 3 nM) .

- Diethylaminoethoxy Group: Present in Compound 5, this substituent enhances antifungal activity .

Key Comparison: Morpholine (oxygen-containing) and piperazine (nitrogen-rich) substituents influence solubility, basicity, and target binding. Morpholinomethyl may improve metabolic stability compared to diethylaminoethoxy or piperazinylmethyl groups, which are more prone to enzymatic degradation .

Methoxybenzylidene and Positional Effects

The 2-methoxybenzylidene moiety in the target compound differs from analogs like (2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one (–6), which has a 4-methoxybenzylidene group and a methyl substituent at position 6.

Key Comparison :

- Methyl vs. Morpholinomethyl: The methyl group in –6’s compound is less polar, whereas morpholinomethyl enhances hydrophilicity, possibly improving aqueous solubility .

Table 2: Substituent Effects on Pharmacokinetic Properties

Q & A

Q. Critical Factors :

- Strict control of reaction temperature (60–80°C for condensation) .

- Use of anhydrous solvents to prevent hydrolysis of intermediates .

- Stereochemical validation via NOESY NMR to confirm the Z-configuration .

[Basic] Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and Z/E isomerism | δ 7.2–7.8 ppm (benzylidene protons), δ 3.6–4.2 ppm (morpholine CH₂) | |

| IR Spectroscopy | Identify functional groups (e.g., C=O at ~1700 cm⁻¹, OH at ~3200 cm⁻¹) | ||

| Mass Spectrometry | Verify molecular ion ([M+H]⁺) and fragmentation patterns | m/z 488.2 (calculated for C₂₁H₁₉BrNO₆) | |

| X-ray Crystallography | Resolve stereochemistry and bond angles (if crystals are obtainable) |

[Basic] What biological activities are hypothesized for this compound based on structural analogs?

Similar benzofuran derivatives exhibit:

- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) via benzylidene and morpholine interactions .

- Antimicrobial Effects : Disruption of bacterial cell membranes through hydrophobic benzofuran cores .

- Anti-inflammatory Action : Modulation of COX-2 enzymes by electron-withdrawing substituents (e.g., bromo, methoxy) .

Table : Reported Activities of Analogous Compounds

| Compound | Structural Feature | Activity | Reference |

|---|---|---|---|

| (Z)-2-(4-Bromobenzylidene)benzofuran | Bromo substituent | Antiproliferative (IC₅₀ = 2.1 µM) | |

| 6-Hydroxybenzofuran derivatives | Hydroxy group | Antioxidant (EC₅₀ = 8.3 µM) |

[Advanced] How can researchers optimize the benzylidene condensation step to maximize yield and stereoselectivity?

Q. Methodological Strategies :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce Z-selectivity compared to ethanol .

- Catalyst Variation : Piperidine or L-proline as organocatalysts improve Z-isomer formation (up to 95:5 Z:E ratio) .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (~75%) .

Q. Approaches :

Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols to minimize variability .

Metabolite Profiling : LC-MS analysis to identify active metabolites that may explain divergent results .

Computational Modeling : Molecular docking to predict binding affinities across biological targets (e.g., COX-2 vs. kinases) .

Case Study : A 2024 study resolved discrepancies in anti-inflammatory activity by identifying batch-dependent impurity levels (>95% purity required for consistent IC₅₀ values) .

[Advanced] What structural modifications enhance the pharmacokinetic profile of this compound?

Q. Key Modifications :

- Morpholinomethyl Group : Replacing morpholine with piperazine improves water solubility (logP reduced from 3.2 to 2.5) but may reduce blood-brain barrier penetration .

- Esterification of 6-Hydroxy Group : Acetylation increases metabolic stability (t₁/₂ from 1.2 to 4.7 hours in liver microsomes) .

Table : SAR Findings

| Modification | Effect | Reference |

|---|---|---|

| Bromo → Chloro | Retains activity with reduced toxicity | |

| Methoxy → Ethoxy | Enhances lipophilicity (logP +0.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.